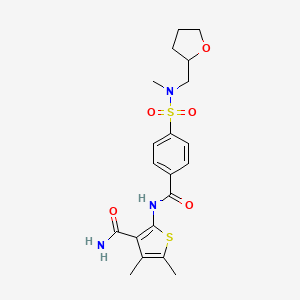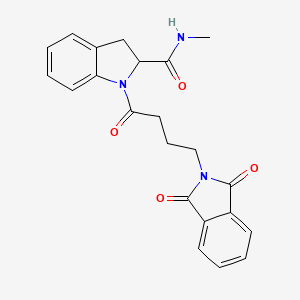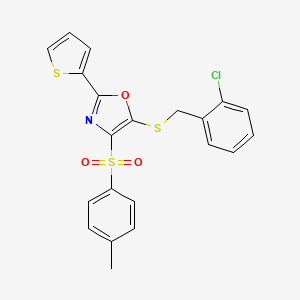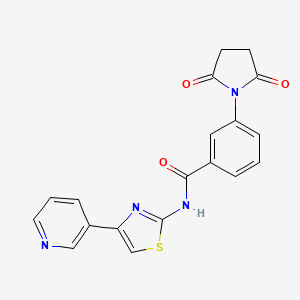![molecular formula C13H16N2O4S2 B2457373 2,5-ジメトキシ-N-[(2-メチル-1,3-チアゾール-4-イル)メチル]ベンゼン-1-スルホンアミド CAS No. 863510-89-8](/img/structure/B2457373.png)
2,5-ジメトキシ-N-[(2-メチル-1,3-チアゾール-4-イル)メチル]ベンゼン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H16N2O4S2 and its molecular weight is 328.4. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- チアゾールは、当該化合物も含め、抗菌および抗真菌特性について研究されています。 様々な病原体に有効性を示し、医薬品開発に役立ちます .
- チアゾールは、潜在的な抗炎症および鎮痛剤として研究されています。 当該化合物は、炎症性経路を調節したり、痛みの信号を遮断したりする可能性があります .
- 一部のチアゾール誘導体は、抗腫瘍および細胞毒性効果を示します。 例えば、関連化合物は前立腺癌細胞に対して強力な活性を示しました .
- 化合物が細胞の代謝および酸化還元プロセスに与える影響を評価することは重要です。 MTTアッセイなどの技術は、酸化還元電位に基づいて細胞生存率を評価できます .
抗菌および抗真菌特性
抗炎症および鎮痛作用
抗腫瘍および細胞毒性
代謝および酸化還元電位の研究
要約すると、当該化合物は、抗菌、抗炎症、抗腫瘍、および神経保護研究で有望です。そのユニークな構造は、標的薬物開発と生物学的プロセスの理解の機会を提供します。 研究者は、これらの多様な分野におけるその可能性を探求して、その科学的可能性を最大限に引き出す必要があります . 🌟
特性
IUPAC Name |
2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S2/c1-9-15-10(8-20-9)7-14-21(16,17)13-6-11(18-2)4-5-12(13)19-3/h4-6,8,14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKMDUCHOUMACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-1-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2457298.png)
![1-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2457299.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2457300.png)

![2-(4-Methylpiperazine-1-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2457304.png)
![2-[(2-Chloro-3-fluoro-6-nitrophenyl)amino]ethanol](/img/structure/B2457305.png)
![3-(4-methoxyphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2457306.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methylbenzamide](/img/structure/B2457312.png)

